N,N-Diisopropylaniline

Description

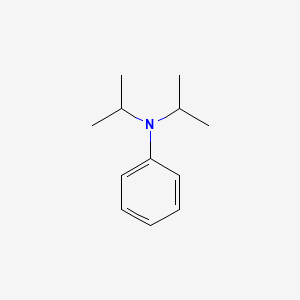

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSARSKQWCLSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042189 | |

| Record name | N,N-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-98-6 | |

| Record name | N,N-Bis(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4107-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEP9PKA41K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diisopropylaniline molecular structure and weight

An In-depth Technical Guide to N,N-Diisopropylaniline: Structure, Properties, and Applications

Abstract

This compound (CAS No. 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group. This sterically hindered N,N-dialkylaniline serves as a crucial intermediate and reagent in a multitude of synthetic organic chemistry applications. Its unique structural properties make it valuable in the production of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, analytical characterization techniques, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Introduction: The Role of Steric Hindrance in a Key Synthetic Building Block

In the landscape of organic synthesis, the careful selection of reagents is paramount to achieving desired chemical transformations with high yield and selectivity. This compound, a derivative of aniline, is a prime example of how steric and electronic properties can be modulated for specific synthetic purposes. The presence of two bulky isopropyl groups on the nitrogen atom significantly influences its reactivity. Unlike less hindered anilines, the nitrogen's lone pair of electrons is sterically shielded, rendering it a poor nucleophile but an effective non-nucleophilic base in certain contexts.

This characteristic is particularly valuable in the development of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over reaction pathways is critical.[1][2] this compound and its isomers are key intermediates in the synthesis of antihypertensives, antihistamines, herbicides, and pesticides.[1][2] This guide will delve into the core technical aspects of this versatile compound, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its unique arrangement of atoms and the resultant physical and chemical characteristics.

Molecular Structure

This compound consists of a central aniline core where the nitrogen atom is bonded to two isopropyl groups. The IUPAC name for this compound is N,N-di(propan-2-yl)aniline.[3] The steric bulk of the isopropyl groups restricts the rotation around the C-N bonds and influences the overall conformation of the molecule.

References

N,N-Diisopropylaniline CAS number and synonyms

An In-Depth Technical Guide to N,N-Diisopropylaniline for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, this compound emerges as a versatile tertiary amine with significant utility. Its unique steric and electronic properties make it a valuable intermediate and reagent in a multitude of chemical transformations. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Properties

This compound, a substituted aniline, is characterized by the presence of two isopropyl groups on the nitrogen atom. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

1.1. Chemical Abstract Service (CAS) Number and Synonyms

The definitive identifier for this compound is its CAS number, which ensures unambiguous identification in databases and publications.

The compound is also known by several synonyms in the literature and commercial listings:

-

N,N-Diisopropylbenzenamine[4]

1.2. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and process scale-up.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1][2][4][5] |

| Molecular Weight | 177.29 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 95-96 °C @ 11 mmHg | [1][4][6] |

| Density | 0.91 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n²⁰/D) | 1.519 | [1][4][6] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [1] |

| Melting Point | -45°C (estimate) | [4][6] |

| pKa | 8.05 ± 0.20 (Predicted) | [4] |

Section 2: Synthesis and Reactivity

The synthesis of this compound can be achieved through several established routes, with the choice of method often dictated by the desired scale and purity.

2.1. Synthetic Pathways

One common laboratory-scale synthesis involves the N-alkylation of aniline. A more specific method for preparing this compound is the reaction of bromobenzene with diisopropylamine.[4] Industrial production often favors the direct alkylation of aniline with propylene or isopropanol using various catalysts.[7] The regioselectivity of this alkylation (N-alkylation vs. C-alkylation) is highly dependent on the reaction conditions and the catalyst employed.[7]

Caption: General synthetic scheme for this compound.

2.2. Key Reactions and Mechanistic Insights

This compound's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and the aromatic ring. The bulky isopropyl groups sterically hinder the nitrogen, influencing its nucleophilicity and basicity.

-

Formation of Borane Adducts: this compound readily forms adducts with borane, which have been reported as hydroborating agents.[4] The thermal dissociation of these adducts can be a source of gaseous diborane.[4]

-

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, for instance, in the synthesis of 4-diisopropylamino benzonitrile.[3][4][8]

-

Oxidative Coupling: In the presence of strong oxidizing agents like SbCl₅, N,N-dialkylarylamines can undergo oxidative coupling to form N,N,N',N'-tetraalkylbenzidines.[1]

Section 3: Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block and reagent in several areas of chemical synthesis, particularly in the pharmaceutical and agrochemical industries.

3.1. Intermediate in Pharmaceutical Synthesis

While its direct isomeric counterpart, 2,6-diisopropylaniline, is a well-known intermediate for pharmaceuticals like antihypertensives and antihistamines, this compound also serves as a precursor for various complex molecules in drug discovery.[7][9][10] Its role as a sterically hindered base is crucial in reactions where competing side reactions need to be minimized.

3.2. Precursor for Agrochemicals and Dyes

Similar to other dialkylanilines, this compound can be a precursor in the synthesis of certain agrochemicals and dyes.[7][9] The diisopropylamino group can act as a potent auxochrome in dye molecules.

3.3. Reagent in Organic Synthesis

This compound is employed as a non-nucleophilic base in various organic reactions. Its steric bulk prevents it from participating in nucleophilic attack, while its basicity is sufficient to deprotonate a range of acidic protons. It has been used in the synthesis of complex molecules such as 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.[3][4]

Caption: Key application areas of this compound.

Section 4: Experimental Protocol: Synthesis of 4-(Diisopropylamino)benzonitrile

This protocol details a representative synthesis utilizing this compound as a starting material. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-(diisopropylamino)benzonitrile from this compound via a formylation followed by conversion of the aldehyde to a nitrile.

Step 1: Vilsmeier-Haack Formylation

-

Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add this compound dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(diisopropylamino)benzaldehyde.

-

Step 2: Conversion of Aldehyde to Nitrile

-

Rationale: A common method to convert an aldehyde to a nitrile is through the formation of an oxime followed by dehydration.

-

Procedure:

-

Dissolve the crude 4-(diisopropylamino)benzaldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reflux the mixture for 1-2 hours until the formation of the oxime is complete (monitored by TLC).

-

Cool the reaction mixture and add a dehydrating agent (e.g., acetic anhydride).

-

Heat the mixture to reflux for an additional 1-2 hours.

-

After cooling, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-(diisopropylamino)benzonitrile by column chromatography or recrystallization.

-

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

This compound is classified with the following hazard statements:

The signal word for this chemical is "Warning".[1][4][5]

5.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a respirator with an appropriate filter (e.g., type ABEK).[1]

5.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation.[11] Keep away from heat and sources of ignition.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is light-sensitive and should be stored accordingly.[4]

5.4. First Aid Measures

-

Skin Contact: Immediately flush affected skin with plenty of water while removing contaminated clothing.[13] Wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11] Seek medical attention.[11]

-

Inhalation: Move to fresh air.[13] If symptoms persist, call a physician.

-

Ingestion: Do NOT induce vomiting.[11] Seek immediate medical attention.[11]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 4107-98-6 [chemicalbook.com]

- 5. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of N,N-Diisopropylaniline: A Technical Guide for Chemical Researchers

Introduction

N,N-Diisopropylaniline is a sterically hindered tertiary amine that serves as a crucial intermediate and building block in the synthesis of a diverse array of organic compounds. Its applications span the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two isopropyl groups on the nitrogen atom imparts unique electronic and steric properties, influencing its reactivity and utility in complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and comparative analysis of the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical entity.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and scalable methods: Reductive Amination of aniline with acetone and Direct N-Alkylation of aniline with isopropyl halides. The choice between these pathways is often dictated by factors such as reagent availability, desired purity, scalability, and the specific equipment at the researcher's disposal.

Pathway 1: Reductive Amination of Aniline with Acetone

Reductive amination is a highly efficient and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is particularly advantageous as it minimizes the potential for over-alkylation, a common challenge in direct alkylation methods.[2]

Mechanistic Insights

The reductive amination of aniline with acetone to yield this compound is a two-step process that occurs in a single reaction vessel.

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetone. This is followed by dehydration to form an N-isopropylaniline intermediate after the first alkylation. A subsequent reaction with another equivalent of acetone forms an iminium ion. The formation of this iminium ion is often catalyzed by mildly acidic conditions, which protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.[4]

-

Hydride Reduction: A reducing agent, typically a borohydride derivative, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final this compound product.[5] The choice of reducing agent is critical for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[6][7]

Caption: Reductive amination pathway to this compound.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

This protocol is a self-validating system designed for high yield and selectivity.

Materials:

-

Aniline (1.0 eq)

-

Acetone (2.2 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Acetic Acid (catalytic amount)

-

Dichloromethane (for workup)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 eq) in methanol, add acetone (2.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation. Stir at room temperature for 1 hour.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the aniline/acetone mixture. Caution: Hydrogen gas may be evolved.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Pathway 2: Direct N-Alkylation with Isopropyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines.[8] This method involves the nucleophilic substitution of a halide from an alkyl halide by the amine.[9] While conceptually simple, this pathway can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[2] However, with careful control of reaction conditions, high yields of the desired tertiary amine can be achieved.

Mechanistic Insights

The direct N-alkylation of aniline with an isopropyl halide, such as isopropyl bromide, is a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isopropyl bromide and displacing the bromide ion.

To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of base and solvent system can significantly influence the reaction rate and selectivity. The use of a phase-transfer catalyst can be particularly effective in reactions where the reactants are in different phases.[2]

Caption: Direct N-alkylation pathway to this compound.

Experimental Protocol: Direct N-Alkylation with Isopropyl Bromide

This protocol is designed to favor the formation of the tertiary amine product.

Materials:

-

Aniline (1.0 eq)

-

Isopropyl Bromide (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile or Dimethylformamide (DMF) (solvent)

-

Water (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of potassium carbonate (3.0 eq) in acetonitrile or DMF, add aniline (1.0 eq).

-

Add isopropyl bromide (2.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation.

Comparative Analysis of Synthesis Pathways

| Parameter | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Aniline, Acetone | Aniline, Isopropyl Halide |

| Key Reagents | Reducing Agent (e.g., NaBH₃CN) | Base (e.g., K₂CO₃) |

| Reaction Conditions | Mild (typically room temperature) | Elevated temperatures (e.g., 80 °C) |

| Selectivity | High for tertiary amine | Risk of over-alkylation to quaternary salt |

| Byproducts | Borate salts, water | Halide salts |

| Key Advantages | High selectivity, mild conditions | Simple reagents |

| Key Disadvantages | Requires a stoichiometric reducing agent | Potential for over-alkylation, harsher conditions |

| Reported Yield | Good to Excellent | Moderate to Good |

Purification of this compound

The final purity of this compound is critical for its subsequent applications. Vacuum distillation is the most common and effective method for purifying the crude product obtained from either synthetic route.[10]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Short path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump with a cold trap

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound into the round-bottom flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle while stirring.

-

Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The boiling point is approximately 95-96 °C at 11 mmHg.

-

Continue distillation until the desired product has been collected, leaving any higher-boiling impurities in the distillation flask.

-

Carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.

Conclusion

The synthesis of this compound can be effectively achieved through both reductive amination and direct N-alkylation pathways. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. Reductive amination offers a more selective route with milder conditions, while direct alkylation provides a simpler, albeit potentially less selective, alternative. Both methods, when followed by careful purification, can yield high-purity this compound suitable for a wide range of applications in chemical synthesis and drug discovery.

References

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glasp.co [glasp.co]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

A Technical Guide to the Steric Hindrance Effects in N,N-Diisopropylaniline

Abstract

N,N-Diisopropylaniline is a tertiary aromatic amine where the nitrogen atom is substituted with two bulky isopropyl groups. This substitution pattern induces significant steric strain that dictates the molecule's three-dimensional structure, spectroscopic characteristics, and chemical reactivity. Unlike its regioisomer 2,6-diisopropylaniline, where steric hindrance originates from groups ortho to the amine, the steric challenge in this compound arises directly at the nitrogen center and through its interaction with the aromatic ring. This guide provides a detailed examination of these steric effects, elucidating how the hindered environment around the nitrogen lone pair leads to a non-planar conformation, reduced nucleophilicity, and altered reactivity in electrophilic aromatic substitution. This resource is intended for researchers, scientists, and drug development professionals who utilize sterically hindered amines as non-nucleophilic bases, synthetic intermediates, or molecular scaffolds.

Introduction: Defining Steric Effects in N,N-Dialkylanilines

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms.[1] In the context of N,N-dialkylanilines, the size of the alkyl groups on the nitrogen atom profoundly impacts the molecule's properties. While the nitrogen lone pair in a simple aniline can effectively donate electron density into the aromatic ring through resonance, this interaction is highly sensitive to the molecule's conformation.

This compound serves as an exemplary case study. The two bulky isopropyl groups introduce significant steric hindrance, which manifests in two primary ways:

-

Intra-group Repulsion: Steric clash between the two isopropyl groups.

-

Group-Ring Repulsion: Steric interactions between the isopropyl groups and the hydrogen atoms at the ortho positions of the phenyl ring.

This cumulative steric strain forces the diisopropylamino group to rotate out of the plane of the benzene ring, a critical conformational change that disrupts the alignment of the nitrogen's p-orbital with the ring's π-system.[2] This disruption of conjugation is the foundational reason for the unique reactivity of this compound, distinguishing it from less hindered analogues like N,N-dimethylaniline and its regioisomer, 2,6-diisopropylaniline.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the N-alkylation of an aniline precursor or through the coupling of an aryl halide with diisopropylamine.[3] A common laboratory-scale preparation involves the reaction of bromobenzene with diisopropylamine. The key physicochemical properties of this liquid amine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4107-98-6 | [3] |

| Molecular Formula | C₁₂H₁₉N | [4] |

| Molecular Weight | 177.29 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 95-96 °C at 11 mmHg | [3] |

| Density | 0.91 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.519 | [3] |

Conformational Analysis and Structural Consequences of Steric Hindrance

The core of this compound's unique chemistry lies in its ground-state conformation. The steric repulsion between the bulky isopropyl groups and the ortho-hydrogens of the phenyl ring prevents the molecule from adopting a planar geometry. This forces the C(ipso)-N bond to rotate, twisting the diisopropylamino group relative to the plane of the aromatic ring.

This twisting has a profound electronic consequence: the p-orbital of the nitrogen atom, which contains the lone pair of electrons, is misaligned with the π-system of the benzene ring. This poor orbital overlap significantly diminishes the resonance donation of the nitrogen's lone pair into the ring, a phenomenon known as steric inhibition of resonance.[2]

This conformational constraint is the origin of the molecule's distinct spectroscopic and reactive properties.

Chemical Reactivity: A Tale of Two Personalities

The steric environment in this compound bifurcates its reactivity: the nitrogen center is a poor nucleophile but an effective base, while the aromatic ring is less activated towards electrophilic substitution than simpler dialkylanilines.

Basicity vs. Nucleophilicity

Like other sterically hindered amines such as N,N-diisopropylethylamine (Hünig's base), this compound is considered a non-nucleophilic base .[5][6]

-

Basicity: The nitrogen's lone pair remains available to abstract a proton (H⁺), which is a small and sterically unencumbered electrophile. Thus, the compound functions effectively as a Brønsted-Lowry base.

-

Nucleophilicity: The bulky isopropyl groups act as a shield, physically blocking the lone pair from attacking larger, sterically demanding electrophilic centers, such as sp³-hybridized carbons in alkyl halides or sp²-hybridized carbons in carbonyls.[6] This low nucleophilicity prevents it from participating in unwanted substitution side reactions, making it a valuable reagent in organic synthesis.

Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is typically a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7][8] However, in this compound, the steric inhibition of resonance significantly dampens this activating effect.

-

Reduced Reactivity: Because the nitrogen lone pair's ability to donate electron density into the ring is diminished, the aromatic ring is less electron-rich and therefore less reactive towards electrophiles compared to N,N-dimethylaniline.[2]

-

Regioselectivity: The directing effect is overwhelmingly towards the para-position . The bulky diisopropylamino group physically obstructs the ortho positions, making an electrophilic attack at these sites highly unfavorable. The result is a pronounced selectivity for substitution at the sterically accessible para-carbon.

Applications in Synthesis

The unique properties of this compound make it a useful tool in organic synthesis.

-

Non-Nucleophilic Base: It is employed in reactions where a base is needed to scavenge protons without interfering with electrophilic centers elsewhere in the molecule, such as in certain elimination and condensation reactions.

-

Synthetic Intermediate: It serves as a precursor for other sterically demanding molecules. For example, it is used to synthesize 4-(diisopropylamino)benzonitrile and N,N,N′,N′-tetraisopropylbenzidine, compounds used in materials science and as chemical intermediates.[3]

-

Hydroborating Agents: Its borane adducts have been prepared and used as hydroborating agents in organic synthesis.[3] The thermal dissociation of these adducts can provide a source of gaseous diborane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a common method for forming the C-N bond between an aryl halide and a secondary amine.

Materials:

-

Bromobenzene

-

Diisopropylamine

-

Palladium(II) acetate [Pd(OAc)₂]

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and racemic-BINAP (0.015 mmol).

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL), followed by bromobenzene (1.0 mmol) and diisopropylamine (1.2 mmol) via syringe.

-

Reaction Conditions: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the bromobenzene is consumed.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Protocol 2: Para-Selective Bromination of this compound

This protocol demonstrates the high regioselectivity of electrophilic aromatic substitution.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with 1 M sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Analysis: The crude product, 4-bromo-N,N-diisopropylaniline, can be purified by column chromatography if necessary. Confirm the structure and regioselectivity by ¹H and ¹³C NMR spectroscopy.

Conclusion

The steric hindrance in this compound, originating from the two isopropyl groups on the nitrogen atom, is a dominant structural feature that profoundly governs its chemical behavior. It forces a non-planar conformation, inhibits resonance with the aromatic ring, and creates a sterically shielded nitrogen lone pair. These effects collectively render the molecule a poor nucleophile but a useful non-nucleophilic base, and they deactivate the aromatic ring while enforcing a strong preference for para-substitution in electrophilic reactions. For professionals in chemical synthesis and drug development, a thorough understanding of these structure-property relationships is essential for rationally designing synthetic routes and predicting the reactivity of hindered amine scaffolds.

References

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 3. This compound | 4107-98-6 [chemicalbook.com]

- 4. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to the Core Electronic Properties of N,N-Diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N,N-Diisopropylaniline is a dialkylated aromatic amine with significant utility in organic synthesis, serving as a versatile intermediate and building block. Its electronic properties, governed by the interplay between the electron-donating diisopropylamino group and the aromatic π-system, are fundamental to its reactivity and potential applications in materials science and pharmacology. This guide provides a comprehensive overview of the core electronic characteristics of this compound, detailing both the theoretical framework and practical experimental methodologies for their elucidation. We will explore its molecular orbital landscape, spectroscopic behavior, and electrochemical properties, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for robust characterization.

Introduction: The Significance of this compound

This compound (CAS 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group.[1][2] Unlike its isomer 2,6-diisopropylaniline, where the bulky isopropyl groups are on the ring, the N,N-disubstitution in this molecule directly influences the electronic nature of the nitrogen atom's lone pair.[3] This structural distinction has profound implications for its nucleophilicity, basicity, and, most importantly, its electronic and photophysical properties. Understanding these properties is crucial for its application in diverse fields, from the synthesis of specialized dyes and polymers to its role as a precursor in active pharmaceutical ingredients (APIs).[4] For instance, the energy of its frontier molecular orbitals will dictate its behavior in charge-transfer interactions, a key aspect in the design of organic electronic materials.

Theoretical Framework: Unveiling the Molecular Orbital Landscape

A fundamental understanding of the electronic properties of this compound begins with its molecular orbital (MO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition energies.[5]

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide invaluable insights into the MO structure. For analogous molecules like 2,6-diisopropylaniline, DFT calculations have been successfully employed to determine HOMO-LUMO energies and other global reactivity descriptors.[5] A similar computational approach for this compound would reveal the distribution and energies of its frontier orbitals, elucidating the electronic influence of the diisopropylamino group on the aniline core.

Below is a conceptual workflow for performing such a theoretical analysis.

References

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Thermodynamic Properties of N,N-Diisopropylaniline

Introduction: Beyond Structure, Understanding Energetics

This compound (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized by a benzene ring substituted with a diisopropylamino group.[1] This structure finds utility as a synthetic intermediate and building block in various chemical domains, including the synthesis of specialized dyes and molecules for materials science.[2][3][4] While its molecular structure dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is paramount for researchers, process chemists, and drug development professionals.

Thermodynamic data—quantifying a molecule's energy, stability, and phase behavior—is the bedrock of predictive science in chemistry. It governs reaction equilibria, dictates the feasibility of a chemical process, and provides profound insights into the molecular interactions that drive biological activity.[5] For a molecule like this compound, this data is critical for optimizing reaction conditions, ensuring process safety, and, in broader applications, understanding its potential role in complex molecular systems. Thermodynamic characterization provides invaluable information concerning the molecular forces underlying binding events, which is key to driving successful drug development efforts.[5][6]

This guide provides a technical overview of the known physicochemical characteristics of this compound and delves into the core thermodynamic principles and methodologies essential for its complete characterization. Recognizing that specific experimental data such as the enthalpy of formation for this compound is not widely published, this document emphasizes the established experimental and computational workflows used to determine these crucial parameters.

Physicochemical and Core Properties of this compound

A baseline understanding of a compound's physical properties is the first step in any thermodynamic evaluation. These constants are essential for designing experiments, interpreting results, and ensuring safe handling. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉N | [1][2][7][8][9] |

| Molecular Weight | 177.29 g/mol | [2][8] |

| Appearance | Clear colorless to pale yellow liquid | [2][3][9] |

| Boiling Point | 95-96 °C at 11 mmHg | [1][3] |

| Melting Point | -45 °C (estimate) | [3][7] |

| Density | 0.91 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.519 | [1][3] |

| CAS Number | 4107-98-6 | [1][2][7][9] |

Core Thermodynamic Parameters: A Methodological Approach

Experimental Determination via Calorimetry

Calorimetry is the gold standard for directly measuring the energetic changes in a system.[5][10] It encompasses a suite of techniques designed to precisely quantify heat flow associated with chemical reactions or physical changes.[10][11]

Key Calorimetric Techniques:

-

Bomb Calorimetry (Constant-Volume Calorimetry): This technique is the primary method for determining the heat of combustion.[12][13] A sample is combusted in a sealed, high-pressure vessel (the "bomb") filled with oxygen, and the heat released is absorbed by a surrounding water bath.[10][13] By measuring the temperature change, the internal energy of combustion (ΔU) is found. Using thermodynamic relationships, this is then converted to the enthalpy of combustion (ΔH_c), which is subsequently used to calculate the standard enthalpy of formation (ΔHf°) via Hess's Law.

-

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as it is subjected to a controlled temperature program.[11][12] It is invaluable for determining heat capacity (Cp) as a function of temperature and for measuring the enthalpies of phase transitions, such as the enthalpy of fusion (melting) and vaporization.[14][15]

This protocol provides a generalized, self-validating workflow for measuring the liquid-phase heat capacity (Cp) of this compound.

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, sapphire) across the desired temperature range. This ensures the accuracy and trustworthiness of the measurements.

-

-

Sample Preparation:

-

Accurately weigh (to ±0.01 mg) approximately 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature below the expected measurement range (e.g., 0 °C).

-

Run a "blank" curve with two empty pans to establish the baseline heat flow.

-

Run a sapphire standard (a material with a well-known Cp) using the same temperature program to provide a calibration factor.

-

Run the this compound sample using the identical temperature program. A typical program would be a heating ramp of 10 °C/min from 0 °C to 80 °C.

-

-

Data Analysis:

-

The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline, using the formula: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(sapphire) / DSC(sapphire)) * Cp(sapphire)

-

This direct comparison to a known standard provides an internal validation of the result.

-

Caption: Experimental workflow for DSC heat capacity measurement.

Computational Determination

In the absence of experimental data, computational chemistry provides robust methods for estimating thermodynamic properties from first principles.[16] These ab initio and Density Functional Theory (DFT) methods solve the electronic structure of a molecule to derive its energetic properties.[17]

Computational Workflow:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial as it provides the zero-point vibrational energy and the data needed to calculate vibrational contributions to entropy and heat capacity.[16]

-

Thermochemical Analysis: Using statistical mechanics, the electronic energy and vibrational frequencies are used to compute the standard thermodynamic functions (H°, S°, G°, and Cp).[18] Modern computational packages can automate this process, providing a full thermochemical profile.[16]

The accuracy of these methods is highly dependent on the level of theory and basis set chosen. For flexible molecules like this compound, conformational searches may be necessary to ensure the global minimum energy structure is found, as different conformers contribute to the overall thermodynamic properties based on a Boltzmann distribution.[17]

Caption: Computational workflow for thermodynamic property prediction.

Phase Transition Thermodynamics

Phase transitions are fundamental thermodynamic events where a substance changes from one state (solid, liquid, gas) to another. These transitions occur at specific temperatures and pressures where the Gibbs free energy of the two phases is equal.[19]

For this compound:

-

Fusion (Melting): The transition from solid to liquid. The associated enthalpy change is the enthalpy of fusion (ΔH_fus) . This can be directly measured using DSC.

-

Vaporization (Boiling): The transition from liquid to gas. The associated enthalpy change is the enthalpy of vaporization (ΔH_vap) . This can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[20]

-

Sublimation: The direct transition from solid to gas. The enthalpy of sublimation (ΔH_sub) is related to the other phase transition enthalpies at the same temperature by the relationship: ΔH_sub = ΔH_fus + ΔH_vap.

Understanding these transitions is critical for processes like distillation and vapor deposition.[15] The boiling point of 95-96 °C at a reduced pressure of 11 mmHg indicates that distillation under vacuum is the preferred method for purification to avoid decomposition at the higher atmospheric boiling point.

Relevance and Application in Drug Development and Research

While this compound is not a drug itself, the principles of its thermodynamic analysis are directly applicable to the work of drug development professionals.

-

Lead Optimization: Thermodynamic profiling helps in selecting and refining lead compounds with optimal binding characteristics.[[“]][[“]] An interaction driven by a favorable enthalpy change (enthalpy-driven binding) is often associated with higher specificity and potency.[[“]]

-

Understanding Binding Mechanisms: By dissecting the Gibbs free energy of binding into its enthalpic (ΔH) and entropic (ΔS) components, researchers can understand the forces driving a drug-target interaction.[6][[“]][[“]] For instance, a large negative ΔH may suggest strong hydrogen bonding, while a positive ΔS might indicate the release of ordered water molecules from the binding site.[[“]]

-

Process Chemistry: In scaling up the synthesis of an active pharmaceutical ingredient (API), thermodynamic data is non-negotiable. Heat capacity and reaction enthalpies are essential for designing safe and efficient reactor systems, controlling exotherms, and optimizing energy usage.[23]

In essence, a thorough thermodynamic characterization, whether of a simple intermediate like this compound or a complex drug candidate, transforms chemical development from a trial-and-error process into a predictive, engineering discipline.

References

- 1. This compound | 4107-98-6 [chemicalbook.com]

- 2. H55471.06 [thermofisher.com]

- 3. This compound CAS#: 4107-98-6 [m.chemicalbook.com]

- 4. 10-092546 - nn-diisopropylaniline | 4107-98-6 | CymitQuimica [cymitquimica.com]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. Page loading... [guidechem.com]

- 8. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 11. Calorimetry - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. monash.edu [monash.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. itp.uni-frankfurt.de [itp.uni-frankfurt.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. consensus.app [consensus.app]

- 22. consensus.app [consensus.app]

- 23. ThermoML:J. Chem. Thermodyn. 2016, 96, 181-186 [trc.nist.gov]

Methodological & Application

Application Notes & Protocols: N,N-Diisopropylaniline in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylaniline, a sterically hindered aromatic amine, has carved a niche in organic synthesis as a highly effective non-nucleophilic base and proton scavenger. Its unique structural architecture, featuring two bulky isopropyl groups flanking the nitrogen atom, is central to its chemical behavior. This bulkiness significantly attenuates the nucleophilicity of the nitrogen lone pair while preserving its capacity to act as a base. This guide provides an in-depth exploration of the mechanistic principles governing its application, detailed protocols for key synthetic transformations, and a comparative analysis against other common bases, empowering chemists to strategically deploy this versatile reagent.

Core Principles: The Power of Steric Hindrance

The primary function of this compound in organic synthesis stems from its classification as a non-nucleophilic base .[1] In many chemical reactions, a base is required to neutralize an acidic byproduct, thereby driving the reaction to completion. However, common amine bases like triethylamine can also act as nucleophiles, leading to undesired side reactions with electrophilic substrates or intermediates.

This compound overcomes this challenge through steric shielding. The two isopropyl groups create a congested environment around the nitrogen atom, physically obstructing its approach to electrophilic centers. Protons, being exceptionally small, can still access and react with the nitrogen's lone pair, but larger electrophiles cannot.[2][3] This selective reactivity makes it an invaluable tool for sensitive chemical transformations.

Caption: Steric shielding in this compound.

Comparative Analysis of Common Amine Bases

The choice of base is critical and depends on the specific requirements of the reaction, such as required basicity and tolerance for nucleophilic side reactions.

| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics & Use Cases |

| This compound | C₆H₅N(iPr)₂ | ~3.6 (in water) | High | Excellent non-nucleophilic proton scavenger for reactions sensitive to nucleophilic amines. |

| N,N-Diisopropylethylamine (DIPEA) | EtN(iPr)₂ | 10.75 (in water) | Very High | Stronger, non-nucleophilic base. Widely used in peptide coupling and as an acid scavenger.[4][5] |

| Triethylamine (TEA) | Et₃N | 10.75 (in water) | Moderate | Common, inexpensive base. Can act as a nucleophile, limiting its use with highly reactive electrophiles.[4] |

| 2,6-Di-tert-butylpyridine | C₅H₃N(tBu)₂ | 3.58 (in water) | Extreme | Very weak but extremely hindered base. Used when even trace nucleophilicity is detrimental.[1] |

Core Applications & Methodologies

Application I: Proton Scavenger in Protection Chemistry (Silylation)

The introduction of silyl protecting groups (e.g., TMS, TES, TIPS) to alcohols is a cornerstone of multi-step synthesis.[6] These reactions, which typically use silyl chlorides (R₃SiCl), generate one equivalent of hydrochloric acid (HCl). This acidic byproduct can cause degradation of sensitive substrates or catalyze unwanted side reactions. This compound is an ideal choice to neutralize this HCl in-situ. Its non-nucleophilic nature ensures it does not compete with the alcohol for the silylating agent.

Caption: General workflow for alcohol silylation.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using triisopropylsilyl chloride (TIPSCl).

Materials:

-

Substrate (primary alcohol): 1.0 eq.

-

This compound: 1.5 eq.

-

Triisopropylsilyl chloride (TIPSCl): 1.2 eq.

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 eq.) and anhydrous DCM.

-

Addition of Base: Add this compound (1.5 eq.) via syringe and stir the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Silylating Agent: Add TIPSCl (1.2 eq.) dropwise to the stirred solution over 5-10 minutes. A white precipitate of N,N-diisopropylanilinium chloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.

Causality Note: The use of 1.5 equivalents of the base ensures that all generated HCl is effectively neutralized, preventing potential acid-catalyzed decomposition. Cooling the reaction initially helps to control any exothermicity upon addition of the reactive silyl chloride.

Application II: Facilitating Condensation Reactions

This compound is also employed in more complex transformations, such as Lewis acid-mediated condensation reactions. In these cases, it can serve a dual purpose: acting as a scavenger for acidic byproducts and potentially modulating the reactivity of the catalyst or reactants. For example, in the synthesis of β-diketiminate ligands via the condensation of a β-diketone with two equivalents of an aniline, an acid catalyst is often used, and a base is required to manage the reaction environment.[7]

A notable example is the TiCl₄-mediated synthesis of indigo diimines, where an aniline derivative is condensed onto the indigo core.[8] In this reaction, N,N-disubstituted anilines can act as both the nucleophilic reactant and the base to neutralize the HCl generated during the condensation process, driving the reaction forward.[7]

Caption: Role of this compound as a proton scavenger.

Physicochemical Data

A thorough understanding of a reagent's physical properties is essential for experimental design and safety.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₉N | [9] |

| Molecular Weight | 177.29 g/mol | [9] |

| CAS Number | 4107-98-6 | [9] |

| Appearance | Colorless to yellow liquid | [9] |

| Boiling Point | 95-96 °C / 11 mmHg | [9][10] |

| Density | 0.91 g/mL at 25 °C | [9][10] |

| Refractive Index (n20/D) | 1.519 | [9][10] |

Conclusion

This compound is a strategically important reagent in organic synthesis, valued for its ability to function as a base while exhibiting minimal nucleophilicity. Its efficacy as a proton scavenger in protection chemistry, particularly silylation, is well-established. By understanding the interplay of its steric and electronic properties, researchers can leverage this compound to improve reaction outcomes, minimize side products, and enable transformations on sensitive and complex molecules. Its judicious application, guided by the principles and protocols outlined in this guide, is a hallmark of sophisticated synthetic design in both academic and industrial research.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. N,N-Diisopropylethylamine [chemeurope.com]

- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. This compound 97 4107-98-6 [sigmaaldrich.com]

- 10. This compound | 4107-98-6 [chemicalbook.com]

Application Notes and Protocols for Tertiary Amine Bases in Peptide Synthesis: The Case of N,N-Diisopropylaniline

Abstract

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of reagents is paramount to achieving high yields and purity. Non-nucleophilic, sterically hindered tertiary amines play a crucial role as proton scavengers during the amino acid coupling step. While N,N-Diisopropylethylamine (DIPEA or DIEA) is the industry standard, queries occasionally arise regarding the use of structurally similar amines such as N,N-Diisopropylaniline. This technical guide provides an in-depth analysis of the essential properties of tertiary amines for SPPS, elucidates why this compound is not a suitable choice, and presents a detailed, field-proven protocol for the correct application of N,N-Diisopropylethylamine (DIEA) in Fmoc-based peptide synthesis.

The Critical Role of Tertiary Amines in Peptide Coupling

The formation of a peptide bond in SPPS involves the activation of the C-terminal carboxylic acid of an incoming N-α-protected amino acid, which then reacts with the free N-terminal amine of the growing peptide chain anchored to a solid support.[1] This activation is typically achieved using coupling reagents like HBTU, HATU, or DIC.[2]

A tertiary amine base is essential in this process for two primary reasons:

-

Deprotonation: The carboxylic acid of the Fmoc-amino acid must be deprotonated to its carboxylate form to facilitate activation by the coupling reagent.[1]

-

Neutralization: Following the removal of the temporary Fmoc protecting group with a base (commonly piperidine), the newly exposed N-terminal amine exists as an ammonium salt. The tertiary amine neutralizes this salt, regenerating the free amine necessary for nucleophilic attack on the activated amino acid.[3]

The ideal tertiary amine for this purpose must be:

-

Sufficiently basic: To efficiently deprotonate the carboxylic acid and neutralize the ammonium salt.

-

Sterically hindered: The bulkiness of the groups around the nitrogen atom prevents it from acting as a nucleophile itself and competing with the peptide's N-terminal amine in reacting with the activated amino acid.[4] This is a critical feature to avoid unwanted side reactions.

Comparative Analysis: this compound vs. N,N-Diisopropylethylamine (DIEA)

While both molecules possess two isopropyl groups conferring steric hindrance, their electronic properties and resulting basicity are markedly different, which explains why DIEA is ubiquitously used while this compound is not.

| Property | This compound | N,N-Diisopropylethylamine (DIEA) | Analysis for Peptide Synthesis |

| Structure | Aromatic Amine (Aniline derivative) | Aliphatic Amine | The nitrogen lone pair in this compound is part of the aromatic π-system, reducing its availability. |

| Predicted pKa | ~8.05[5] | ~11[4] | DIEA is significantly more basic, ensuring efficient deprotonation of the carboxylic acid (pKa ~4-5) and neutralization of the N-terminal ammonium salt (pKa ~9-10). The basicity of this compound is insufficient for these tasks. |

| Nucleophilicity | Low | Very Low | Both are sterically hindered. However, the reduced basicity and electron availability of the aniline derivative make it a poor choice for facilitating the coupling reaction. |

| Suitability for SPPS | Not Recommended | Recommended Standard | The insufficient basicity of this compound would lead to incomplete deprotonation and neutralization, resulting in failed couplings and truncated peptide sequences. |

The delocalization of the nitrogen lone pair into the phenyl ring in this compound drastically reduces its basicity compared to the aliphatic amine DIEA, where the electrons are localized on the nitrogen atom.[6] This fundamental difference in electronic character makes this compound an ineffective base for the demands of peptide synthesis.

Visualization of Reagent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate tertiary amine base in SPPS.

Caption: Logical flow for selecting a suitable tertiary amine in SPPS.

Detailed Protocol for Using N,N-Diisopropylethylamine (DIEA) in Fmoc-SPPS

This protocol outlines a standard coupling cycle using DIEA in a manual solid-phase peptide synthesis workflow. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

-

Fmoc-protected amino acid: 0.4 mmol (4 equivalents)

-

Coupling reagent (e.g., HBTU): 0.39 mmol (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA): 0.8 mmol (8 equivalents)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Resin with N-terminal deprotected peptide (0.1 mmol loading)

-

Kaiser test kit (Ninhydrin solutions)

Experimental Workflow

Caption: Standard Fmoc-SPPS coupling cycle workflow using DIEA.

Step-by-Step Procedure

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

-

Amino Acid Activation: a. In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in an appropriate volume of DMF (e.g., 2 mL). b. Add DIEA (8 eq) to the solution. c. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color. Causality Note: Pre-activation ensures the formation of the reactive ester of the amino acid before it is introduced to the resin, improving coupling efficiency.

-

Coupling: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may need to be extended.[7]

-

Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and perform a Kaiser test. b. A negative result (yellow beads) indicates that all free amines have been acylated, and the coupling is complete. c. A positive result (blue beads) indicates incomplete coupling. If the test is positive, a second coupling with fresh reagents is necessary.

-

Fmoc Deprotection: a. Once coupling is complete, add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Final Washes: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to ensure all piperidine and cleaved Fmoc-adduct is removed. The resin is now ready for the next coupling cycle.

Conclusion

The judicious selection of a tertiary amine base is a cornerstone of successful solid-phase peptide synthesis. While structural similarity might suggest interchangeability, the profound impact of electronic effects on basicity, as demonstrated in the comparison between this compound and N,N-Diisopropylethylamine (DIEA), dictates their suitability. This compound lacks the requisite basicity for efficient peptide coupling and should not be used. In contrast, DIEA, with its optimal balance of steric hindrance and strong basicity, remains the reagent of choice. The detailed protocol provided herein offers a robust and reliable method for the application of DIEA, empowering researchers, scientists, and drug development professionals to achieve high-quality synthetic peptides.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 5. This compound CAS#: 4107-98-6 [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the Diisopropylaniline Scaffold

An In-Depth Guide to the Diisopropylaniline Motif in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions represent a paradigm shift in molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] Within this field, the design and selection of ligands are paramount, as they directly modulate the stability, activity, and selectivity of the metal catalyst.[2] This guide focuses on the pivotal role of the N,N-diisopropylaniline structural motif in advancing these transformations.

While this compound itself can act as a substrate in certain contexts, its most profound impact stems from its primary amine analogue, 2,6-diisopropylaniline . This molecule is a cornerstone building block for a generation of exceptionally bulky and electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling.[2] These ligands, including the renowned Buchwald biaryl phosphines (e.g., BrettPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr, have made previously challenging reactions routine, particularly those involving unreactive substrates like aryl chlorides.[2][3]

This document provides a comprehensive overview for researchers and drug development professionals, detailing the application of the diisopropylaniline scaffold in ligand design for key cross-coupling reactions and exploring the use of this compound derivatives as substrates in specialized synthetic applications.

Part 1: The 2,6-Diisopropylaniline Scaffold in High-Performance Ligand Design

The efficacy of ligands derived from 2,6-diisopropylaniline is rooted in a combination of steric and electronic properties that favorably influence the key steps of the catalytic cycle.

The Mechanistic Rationale: Power of Steric Hindrance and Electron Donation

The two isopropyl groups positioned ortho to the nitrogen atom in the 2,6-diisopropylaniline core are the source of its strategic advantage.[2] This substitution pattern imparts two critical features to the resulting ligands:

-

Steric Bulk: The immense steric profile around the metal center promotes the formation of a monoligated, 14-electron Pd(0)L species. This is often the true catalytically active species, and its generation is crucial for initiating the catalytic cycle via oxidative addition, especially with challenging substrates like aryl chlorides.[2] Furthermore, this bulk facilitates the final, product-releasing reductive elimination step.[2]

-

Electron-Rich Character: The alkyl substituents are electron-donating, which increases the electron density on the ligand's coordinating atom (phosphorus or carbon). This, in turn, makes the palladium center more electron-rich and thus more nucleophilic, accelerating the rate of oxidative addition of the aryl electrophile.[4]

Caption: General structure of a diisopropylaniline-based ligand.

Application Highlight 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceuticals and materials science.[3][5] Ligands incorporating the 2,6-diisopropylaniline motif, such as BrettPhos, are exceptionally effective, enabling the coupling of a wide array of amines with aryl halides and sulfonates.[3][6]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: C-N Coupling of an Aryl Chloride with a Primary Amine

This protocol describes a general procedure for the amination of a challenging aryl chloride substrate using a commercially available BrettPhos-based precatalyst.

-

Materials:

-

Aryl chloride (1.0 equiv)

-

Primary amine (1.2 equiv)

-

BrettPhos Pd G3 precatalyst (1-2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene (to achieve 0.1-0.5 M concentration)

-

Schlenk tube or oven-dried vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride, NaOtBu, and the BrettPhos Pd G3 precatalyst to the Schlenk tube.

-

Reagent Addition: Seal the tube with a septum. If outside a glovebox, evacuate and backfill with inert gas three times. Add the anhydrous toluene via syringe, followed by the primary amine.

-

Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the aryl chloride is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

| Substrate Type | Ligand System | Typical Yield (%) | Key Advantage | Reference |

| Aryl Chlorides | BrettPhos | 85-98% | Overcomes low reactivity of Ar-Cl bond | [3] |

| Aryl Mesylates | BrettPhos | 70-95% | Enables use of readily available sulfonates | [7] |

| Primary Amines | BrettPhos | 90-99% | High selectivity for monoarylation | [3] |

| Heterocyclic Amines | RuPhos | 80-95% | Broad scope for complex amine partners | [6] |

Application Highlight 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone C-C bond-forming reaction.[8] N-heterocyclic carbene (NHC) ligands derived from 2,6-diisopropylaniline, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are exceptionally robust and active, creating highly stable palladium complexes that are effective for coupling challenging substrates.[9]

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol utilizes a commercially available and air-stable Pd-PEPPSI-IPr precatalyst, simplifying the reaction setup.[9]

-

Materials:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd-PEPPSI-IPr precatalyst (2 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Oven-dried Schlenk tube or vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

Reaction Setup: To the oven-dried vial, add the aryl chloride, arylboronic acid, potassium carbonate, and the Pd-PEPPSI-IPr precatalyst.

-